8-Bromo-6-trifluoromethoxyquinoline, hydrochloride, is a chemical compound derived from the quinoline family, characterized by the presence of bromine and trifluoromethoxy substituents. Its molecular formula is . This compound is notable for its diverse applications in medicinal chemistry and organic synthesis, serving as a precursor for various pharmaceutical agents and materials with specific electronic properties .
This compound can be classified under heterocyclic aromatic organic compounds, specifically within the quinoline derivatives. Quinoline itself is a bicyclic structure containing both a benzene ring and a pyridine ring, making it an essential scaffold in medicinal chemistry due to its biological activity. The introduction of bromine and trifluoromethoxy groups enhances its reactivity and potential applications in drug development.
The synthesis of 8-Bromo-6-trifluoromethoxyquinoline typically involves several steps:
The molecular structure of 8-Bromo-6-trifluoromethoxyquinoline features a quinoline ring system with specific substituents that influence its chemical behavior:
The compound's structural formula can be represented as follows:
8-Bromo-6-trifluoromethoxyquinoline undergoes various chemical reactions:
The major products from these reactions include:
The mechanism of action of 8-Bromo-6-trifluoromethoxyquinoline primarily revolves around its interactions with biological targets. The compound may exhibit antimicrobial or anticancer properties by disrupting cellular processes through inhibition of key enzymes or receptors involved in disease progression.
In medicinal chemistry, understanding the structure-activity relationship is crucial; modifications to the trifluoromethoxy group or bromine position can significantly alter biological activity and solubility profiles .
8-Bromo-6-trifluoromethoxyquinoline finds extensive applications in various fields:
Halogenated quinoline derivatives represent a critically important class of heterocyclic compounds in medicinal and materials chemistry. The quinoline core—a bicyclic structure consisting of benzene fused to pyridine—provides a versatile scaffold for chemical modification, enabling tailored interactions with biological targets and materials. The introduction of halogen atoms, particularly bromine, at strategic positions on this ring system significantly enhances molecular reactivity and functionality. Bromine serves as a pivotal handle for further structural elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), which are indispensable for creating complex derivatives for drug discovery [7]. The planar aromatic system of quinoline facilitates π-π stacking interactions with biological macromolecules, while its nitrogen atom offers coordination sites for metal catalysts or hydrogen bonding in target binding [7] [8].
Table 1: Structural and Functional Properties of Select Halogenated Quinolines
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Roles |
---|---|---|---|---|
8-Bromo-6-trifluoromethoxyquinoline, HCl | C₁₀H₆BrClF₃NO | 328.51 | Br at C8, OCF₃ at C6, HCl salt | Pharmacophore intermediate, antiviral lead |
8-Bromo-2-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.05 | Br at C8, CF₃ at C2 | Cross-coupling precursor, material science |
4-Bromo-6-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.05 | Br at C4, CF₃ at C6 | Synthetic intermediate for agrochemicals |
6-Bromo-2-trifluoromethylquinoline | C₁₀H₅BrF₃N | 276.05 | Br at C6, CF₃ at C2 | Fluorescent probe development |
The HCl salt form of 8-Bromo-6-trifluoromethoxyquinoline (CAS: 1261956-53-9) enhances crystallinity and stability, critical for reproducible synthetic applications. This compound’s specific halogenation pattern—bromine at the C8 position and the trifluoromethoxy group at C6—creates a steric and electronic profile ideal for nucleophilic displacement reactions. Such derivatives are foundational in constructing molecular libraries for high-throughput screening [1] .
The trifluoromethoxy (-OCF₃) and bromine (-Br) substituents confer distinct physicochemical properties that profoundly influence the bioactivity and chemical behavior of quinoline derivatives. The trifluoromethoxy group is a highly electron-withdrawing moiety that enhances metabolic stability, lipophilicity, and membrane permeability. This "lipophilic metabolic shield" minimizes oxidative deactivation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profiles of drug candidates [3] . Quantum mechanical studies reveal that the -OCF₃ group induces a strong dipole moment, polarizing the quinoline ring and directing electrophilic attacks to the C5 and C7 positions, which enables regioselective further derivatization .
Bromine, as a heavy halogen, offers both steric bulk and polarizability. It facilitates palladium-catalyzed cross-coupling reactions, transforming the quinoline scaffold into biaryl, alkynyl, or amino-substituted derivatives essential for structure-activity relationship (SAR) studies. Bromine’s leaving-group capability is superior to chlorine in oxidative addition steps due to its lower bond dissociation energy, making it ideal for catalytic transformations [5]. Synergistically, the -OCF₃ and -Br groups create an electronic gradient across the quinoline ring, enhancing interactions with hydrophobic enzyme pockets (e.g., viral capsid proteins or kinase ATP-binding sites) through dipole stacking and van der Waals contacts [5].
Table 2: Electronic and Steric Contributions of Substituents
Substituent | Electron Effect | Lipophilicity (LogP Contribution) | Key Biological Impacts | Synthetic Utility |
---|---|---|---|---|
-Br (C8) | Weakly electron-donating | +0.86 | Enhances target binding via halogen bonding | Pd-catalyzed cross-coupling, SNAr reactions |
-OCF₃ (C6) | Strongly electron-withdrawing | +1.04 | Improves metabolic stability, membrane permeability | Regioselective electrophilic substitution |
-CF₃ | Strongly electron-withdrawing | +0.98 | Similar to -OCF₃ but less sterically demanding | Direct trifluoromethylation via radical pathways |
The 8-Bromo-6-trifluoromethoxyquinoline scaffold exhibits broad pharmacological potential, primarily driven by its unique substitution pattern. In antiviral drug discovery, quinoline derivatives inhibit viral entry, replication, and assembly by targeting conserved proteins. For instance, derivatives resembling 8-Bromo-6-trifluoromethoxyquinoline have demonstrated potent activity against Enterovirus D68 (EV-D68), a pathogen linked to severe respiratory illness and acute flaccid myelitis. These compounds disrupt viral uncoating by binding to the VP1 capsid protein, displacing the pocket factor essential for host-cell adhesion [2] [5]. Optimized analogues show EC₅₀ values as low as 0.05–0.10 μM against multiple EV-D68 strains, outperforming reference inhibitors like pleconaril (EC₅₀ = 0.43 μM) [5].
In antifungal applications, 2-trifluoromethylquinoline analogues—synthesized from brominated precursors—exhibit potent activity against Fusarium species (F. graminearum, F. oxysporum) and Rhizoctonia solani, which devastate cereal crops. The trifluoromethoxy group enhances bioavailability in plant tissues, enabling topical or systemic administration [3]. Additionally, this scaffold shows promise in oncology through topoisomerase inhibition. Although direct studies on 8-Bromo-6-trifluoromethoxyquinoline are limited, structural analogues like pyrazolo[4,3-f]quinolines exhibit GI₅₀ values below 8 μM in diverse cancer lines (e.g., NUGC-3 gastric cancer) by stabilizing topoisomerase IIα-DNA cleavage complexes [9].
Table 3: Pharmacological Activities of Quinoline Analogues Featuring -Br/-OCF₃ Motifs
Biological Target | Representative Compound | Activity Profile | Mechanistic Insights |
---|---|---|---|
Enterovirus D68 (VP1 protein) | Oxadiazole-quinoline derivative | EC₅₀: 0.05–0.10 μM (multiple strains) | Displaces pocket factor, inhibits viral uncoating |
Fusarium graminearum | 2-Trifluoromethylquinoline | MIC: <10 µg/mL (wheat/corn pathogens) | Disrupts fungal membrane biosynthesis |
Topoisomerase IIα | Pyrazolo[4,3-f]quinoline (2E) | GI₅₀: 1.2–7.8 µM (NCI-H23, PC-3 cell lines) | Stabilizes DNA-enzyme cleavage complexes |
Hepatitis C Virus (HCV) | Quinoline-carboxamide | EC₅₀: 0.26 μM (replicon assay) | NS5A protein inhibition, impedes viral replication |
The scaffold’s versatility extends to material science, where its bromine atom enables synthesis of π-conjugated polymers for organic electronics. Sonogashira coupling generates ethynyl-linked quinoline oligomers with intense fluorescence (quantum yield Φ = 0.89), applicable in OLEDs and chemical sensors . These diverse applications underscore 8-Bromo-6-trifluoromethoxyquinoline, HCl as a multifaceted building block in translational research.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9